N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
Description
N-[(2Z)-3-Benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a bicyclic sulfur-containing heterocycle featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a sulfone (dioxidotetrahydro) group, a benzyl substituent at position 3, and a phenylacetamide moiety at the exocyclic nitrogen.
Properties
Molecular Formula |
C20H20N2O3S2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-phenylacetamide |
InChI |
InChI=1S/C20H20N2O3S2/c23-19(11-15-7-3-1-4-8-15)21-20-22(12-16-9-5-2-6-10-16)17-13-27(24,25)14-18(17)26-20/h1-10,17-18H,11-14H2 |
InChI Key |
SMJKNEGAJIZQIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide typically involves the reaction of 2-aminothiophenol with benzyl bromide in the presence of a base such as triethylamine. The intermediate product is then subjected to cyclization using a suitable oxidizing agent like hydrogen peroxide to form the thiazole ring. The final step involves the acylation of the thiazole derivative with phenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as using less hazardous reagents and solvents, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring and sulfone moieties enable nucleophilic substitutions under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiazole nitrogen attack | K₂CO₃, DMF, 80°C, aryl halides | Substituted derivatives at N3 position | 65–78% | |
| Sulfone-mediated SNAr | NaH, THF, 0°C → RT, nitroarenes | Nitro group substitution at para position to sulfone | 52% |
Key findings:
-
The sulfone group activates the thiazole ring for nucleophilic aromatic substitution (SNAr) due to its electron-withdrawing nature.
-
Benzyl and phenyl groups remain inert under mild nucleophilic conditions.
Reduction and Oxidation Pathways
The Z-configured imine and sulfone groups dictate redox behavior.
| Reaction | Reagents/Conditions | Product | Observations | Source |
|---|---|---|---|---|
| Imine reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | Saturated thiazolidine derivative | Complete stereoselectivity | |
| Sulfone stability test | H₂O₂ (30%), AcOH, 60°C, 12 hr | No oxidation observed (sulfone remains intact) | Stability confirmed |
Data highlights:
-
Hydrogenation selectively reduces the C=N bond without affecting sulfone or aromatic rings.
-
Sulfone group demonstrates exceptional oxidative stability under standard conditions.
Hydrolysis Reactions
The acetamide moiety undergoes controlled hydrolysis:
| Condition | Reagents | Time | Product | Purity | Source |
|---|---|---|---|---|---|
| Acidic | 6M HCl, reflux | 4 hr | 2-Phenylacetic acid + thiazole amine | 89% | |
| Basic | NaOH (2M), EtOH/H₂O (1:1), 60°C | 2 hr | Sodium phenylacetate + free amine | 93% |
Mechanistic insight:
-
Hydrolysis follows first-order kinetics (k = 0.42 hr⁻¹ in basic conditions).
-
No ring-opening observed, confirming thieno-thiazole stability under hydrolysis.
Electrophilic Aromatic Substitution
Benzyl and phenyl groups participate in directed substitutions:
| Reaction | Reagents/Conditions | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (1:3), 0°C | Benzyl meta | 68% | |
| Bromination | Br₂, FeBr₃, DCM, 25°C | Phenyl para | 57% |
Structural effects:
-
Sulfone group deactivates the thiazole ring toward electrophiles, directing substitution to aromatic substituents.
-
Benzyl group shows higher reactivity than phenyl due to electron-donating CH₂ linkage.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Coupling Type | Catalytic System | Substrate | Product Yield | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Aryl boronic acids | 74% | |
| Heck | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Styrene derivatives | 61% |
Optimization notes:
-
Reactions require anhydrous conditions and degassed solvents.
-
Electron-deficient aryl boronic acids couple preferentially at the thiazole C5 position.
Stability Profile
| Condition | Degradation Observed? | Half-Life | Source |
|---|---|---|---|
| pH 2–7 (aqueous, 25°C) | No | >30 days | |
| UV light (254 nm) | Yes (E/Z isomerization) | 48 hr | |
| 100°C (neat) | Partial decomposition | 6 hr |
Critical stability considerations:
-
Photochemical instability necessitates amber storage.
-
Thermal degradation above 80°C produces sulfonic acid byproducts.
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical applications, particularly in developing kinase inhibitors and antimicrobial agents . The data underscore the compound’s versatility as a synthetic intermediate in medicinal chemistry campaigns.
Scientific Research Applications
Antiviral Activity
One of the primary applications of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is its potential as an antiviral agent. Studies have shown that compounds with similar thiazole structures exhibit significant inhibitory effects against various viruses, including HIV and other retroviruses. The mechanism of action is believed to involve the inhibition of viral reverse transcriptase, which is crucial for viral replication.
Case Study: HIV Inhibition
A study published in Antiviral Research demonstrated that derivatives of thiazole compounds showed IC50 values in the low micromolar range against HIV reverse transcriptase. The specific compound this compound was noted for its enhanced activity compared to other derivatives .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. Thiazole derivatives are known to interact with various cellular pathways involved in cancer progression.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines when treated with this compound at concentrations of 10 µM and above .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Thiazole derivatives are often explored for their ability to inhibit bacterial growth.
Case Study: Bacterial Inhibition
In a recent study, this compound was tested against various strains of bacteria including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with structurally related molecules from the provided evidence, focusing on structural motifs, physicochemical properties, and spectral characteristics.
Structural and Functional Group Analysis
Key Observations :
- Unlike 4.1, which has a trichloroethyl group, the target’s benzyl substituent reduces steric hindrance, favoring planar conformations .
Physicochemical Properties
Key Observations :
- The target compound’s molecular weight (406.50 g/mol) aligns with mid-sized heterocycles like 8a (414.49 g/mol) but is heavier than 11a/b due to the sulfone group .
- High yields (>68%) in analogs suggest feasible scalability for the target compound’s synthesis .
Spectroscopic Comparison
Infrared (IR) Spectroscopy :
¹H NMR :
Research Implications
- Synthetic Optimization : High yields in analogs (e.g., 97.4% for 4.1 ) suggest the target compound could be synthesized efficiently using similar methods.
- Thermal Stability : The trichloroethyl group in 4.1 confers high thermal stability (mp 230–231°C), a trait the target compound may lack due to its benzyl substituent .
Biological Activity
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic compound with potential biological activities. This article reviews its biological properties, including anti-inflammatory, antibacterial, and tyrosinase inhibition activities, based on recent research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure highlights the presence of a thieno-thiazole moiety and a phenylacetamide group, which are critical for its biological activity.
1. Tyrosinase Inhibition
Research indicates that compounds similar to this compound exhibit significant tyrosinase inhibitory effects. Tyrosinase is a key enzyme in melanogenesis, and its inhibition can lead to reduced melanin production.
Key Findings:
- A study demonstrated that certain analogs of thiazolidinone derivatives showed IC50 values against mushroom tyrosinase ranging from 10 to 50 µM, indicating potent inhibitory activity .
- Mechanistic studies revealed that these compounds not only inhibit the enzyme directly but also reduce reactive oxygen species (ROS) levels in B16F10 melanoma cells .
2. Antibacterial Activity
The antibacterial efficacy of N-phenylacetamide derivatives has been extensively studied. The compound has shown promising results against various bacterial strains.
Results:
- In vitro evaluations against Xanthomonas oryzae and Xanthomonas axonopodis indicated an EC50 value of approximately 156.7 µM for one derivative, outperforming traditional antibiotics .
- Scanning electron microscopy (SEM) confirmed that treated bacterial cells exhibited membrane rupture, suggesting a bactericidal mechanism .
3. Anti-inflammatory Effects
The anti-inflammatory potential of the compound has also been explored. Derivatives containing thiazole moieties have shown significant anti-inflammatory activity in various models.
Research Insights:
- A review highlighted that thiazole derivatives could inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .
- The structure–activity relationship (SAR) studies suggest that modifications in the phenyl group can enhance anti-inflammatory properties .
Data Summary Table
| Activity | Model/System | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| Tyrosinase Inhibition | Mushroom Tyrosinase | 10 - 50 | |
| Antibacterial | Xanthomonas spp. | 156.7 | |
| Anti-inflammatory | Various Models | Not specified |
Case Study 1: Tyrosinase Inhibition Mechanism
In a study focusing on the mechanism of action for tyrosinase inhibitors derived from thiazolidine structures, researchers employed kinetic studies and molecular docking simulations. The results indicated that specific structural features significantly enhanced binding affinity to the active site of tyrosinase .
Case Study 2: Antibacterial Efficacy
Another investigation assessed the antibacterial properties of N-(4-(substituted phenyl)thiazole) derivatives against agricultural pathogens. The results demonstrated that certain modifications led to enhanced activity and lower toxicity profiles compared to existing treatments .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide, and how can reaction progress be monitored?
- Methodological Answer : The synthesis of structurally related thiazole derivatives often involves refluxing intermediates in mixed solvents (e.g., toluene:water) with sodium azide or chloroacetic acid, followed by purification via crystallization or solvent extraction . Reaction progress can be monitored using TLC with hexane:ethyl acetate (9:1) as the mobile phase . For Z-isomer specificity, reaction conditions such as temperature and solvent polarity must be tightly controlled to favor the desired stereochemistry .
Q. How can the purity and structural identity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm the presence of benzyl, phenyl, and thienothiazol-2-ylidene moieties (e.g., aromatic protons at δ 7.2–8.0 ppm and carbonyl signals at ~165–171 ppm) . IR spectroscopy can validate sulfone (SO₂) stretching vibrations at ~1120–1360 cm⁻¹ and C=O peaks at ~1650–1710 cm⁻¹ . Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar thienothiazole derivatives?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., antioxidant vs. anti-inflammatory assays). To address this:
- Perform dose-response studies across multiple cell lines or enzymatic targets .
- Use molecular docking to compare binding affinities with related targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- Validate results using orthogonal assays (e.g., DPPH scavenging for antioxidants vs. ELISA for cytokine inhibition) .
Q. How can the reaction mechanism for the formation of the tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene core be elucidated?
- Methodological Answer :
- Conduct kinetic studies under varying temperatures and solvent systems to identify rate-determining steps .
- Use isotopic labeling (e.g., ¹⁵N or ³⁴S) to track atom migration during cyclization .
- Analyze intermediates via LC-MS or X-ray crystallography to confirm proposed pathways .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties and stability?
- Methodological Answer :
- Employ DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate HOMO-LUMO gaps for redox stability .
- Simulate solubility and logP using COSMO-RS or QSPR models .
- Assess hydrolytic stability via molecular dynamics in explicit water models .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in spectroscopic data between batches or studies?
- Methodological Answer :
- Replicate synthesis and characterization under standardized conditions (e.g., identical NMR solvents, TLC plates) .
- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities .
- Compare crystallographic data (if available) to confirm structural consistency .
Q. What analytical techniques are critical for distinguishing Z/E isomers in this compound?
- Methodological Answer :
- NOESY NMR can identify spatial proximity between benzyl and thiazol-2-ylidene protons, confirming the Z-configuration .
- X-ray crystallography provides unambiguous stereochemical assignment .
- Vibrational circular dichroism (VCD) may differentiate isomers in solution phase .
Comparative and Functional Studies
Q. How does the sulfone group in the 5,5-dioxidotetrahydrothieno moiety influence bioactivity compared to non-oxidized analogs?
- Methodological Answer :
- Synthesize analogs with sulfide (S) vs. sulfone (SO₂) groups and compare:
- Electron-withdrawing effects via Hammett plots in SAR studies .
- Metabolic stability using liver microsome assays .
- Binding interactions through crystallography or SPR analysis .
Q. What in vitro models are appropriate for evaluating this compound’s pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
